molecular formula C7H10N2OS2 B3038483 (4Z)-4-(dimethylaminomethylidene)-2-methylsulfanyl-1,3-thiazol-5-one CAS No. 866038-82-6

(4Z)-4-(dimethylaminomethylidene)-2-methylsulfanyl-1,3-thiazol-5-one

Cat. No.: B3038483
CAS No.: 866038-82-6
M. Wt: 202.3 g/mol
InChI Key: JBVRUBNZURBQNC-PLNGDYQASA-N
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Description

(4Z)-4-(dimethylaminomethylidene)-2-methylsulfanyl-1,3-thiazol-5-one is a heterocyclic compound that features a thiazole ring substituted with a dimethylaminomethylidene group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(dimethylaminomethylidene)-2-methylsulfanyl-1,3-thiazol-5-one typically involves the reaction of arylfuran-2(3H)-ones with dimethylformamide dimethyl acetal. This reaction occurs at the methylene group of the furanone ring, leading to the formation of the desired thiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(dimethylaminomethylidene)-2-methylsulfanyl-1,3-thiazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiazole ring.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-(dimethylaminomethylidene)-2-methylsulfanyl-1,3-thiazol-5-one serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology and Medicine

The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It can be used in the design of new pharmaceuticals with improved efficacy and selectivity. Research has shown that similar compounds exhibit biological activity, making this compound a promising candidate for further investigation .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or coatings can enhance their performance in various applications.

Mechanism of Action

The mechanism by which (4Z)-4-(dimethylaminomethylidene)-2-methylsulfanyl-1,3-thiazol-5-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylaminomethylidene group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives with different substituents on the ring. Examples are:

  • 4-(dimethylaminomethylidene)-2-phenylthiazol-5-one
  • 4-(dimethylaminomethylidene)-2-ethylthiazol-5-one

Uniqueness

What sets (4Z)-4-(dimethylaminomethylidene)-2-methylsulfanyl-1,3-thiazol-5-one apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of both the dimethylaminomethylidene and methylsulfanyl groups allows for versatile reactivity and potential for diverse applications .

Properties

IUPAC Name

(4Z)-4-(dimethylaminomethylidene)-2-methylsulfanyl-1,3-thiazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS2/c1-9(2)4-5-6(10)12-7(8-5)11-3/h4H,1-3H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVRUBNZURBQNC-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)SC(=N1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=O)SC(=N1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-(dimethylaminomethylidene)-2-methylsulfanyl-1,3-thiazol-5-one
Reactant of Route 2
(4Z)-4-(dimethylaminomethylidene)-2-methylsulfanyl-1,3-thiazol-5-one
Reactant of Route 3
(4Z)-4-(dimethylaminomethylidene)-2-methylsulfanyl-1,3-thiazol-5-one
Reactant of Route 4
(4Z)-4-(dimethylaminomethylidene)-2-methylsulfanyl-1,3-thiazol-5-one
Reactant of Route 5
(4Z)-4-(dimethylaminomethylidene)-2-methylsulfanyl-1,3-thiazol-5-one
Reactant of Route 6
(4Z)-4-(dimethylaminomethylidene)-2-methylsulfanyl-1,3-thiazol-5-one

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